molecular formula C17H20ClN3OS B4670246 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1-piperidinyl)acetamide

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1-piperidinyl)acetamide

Cat. No.: B4670246
M. Wt: 349.9 g/mol
InChI Key: UQQJOQYYLGMZDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1-piperidinyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. BTK is a key enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has been shown to have potential therapeutic applications in various diseases, including hematological malignancies and autoimmune disorders.

Mechanism of Action

TAK-659 exerts its pharmacological effects by selectively inhibiting N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1-piperidinyl)acetamide, a key enzyme in the B-cell receptor signaling pathway. This compound is involved in the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for the survival and proliferation of B-cells. By inhibiting this compound, TAK-659 blocks these signaling pathways, leading to the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent inhibitory activity against this compound in biochemical assays, with an IC50 value of 0.85 nM. In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). TAK-659 has also been shown to have immunomodulatory effects, including the inhibition of T-cell activation and the modulation of cytokine production.

Advantages and Limitations for Lab Experiments

TAK-659 has several advantages as a research tool, including its high potency and selectivity for N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1-piperidinyl)acetamide. TAK-659 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, TAK-659 has some limitations as a research tool, including its high cost and the limited availability of the compound.

Future Directions

There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies with TAK-659 and other targeted agents, such as PI3K inhibitors or BCL-2 inhibitors, for the treatment of B-cell malignancies. Another area of interest is the investigation of TAK-659 in other disease indications, such as autoimmune disorders. Additionally, further research is needed to elucidate the mechanisms of action of TAK-659 and to identify potential biomarkers of response to the compound.

Scientific Research Applications

TAK-659 has been extensively studied for its potential therapeutic applications. In preclinical studies, TAK-659 has been shown to have potent inhibitory activity against N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1-piperidinyl)acetamide and to induce apoptosis in B-cell malignancies. TAK-659 has also been shown to have immunomodulatory effects, including the inhibition of T-cell activation and the modulation of cytokine production.

Properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c1-12-4-2-3-9-21(12)10-16(22)20-17-19-15(11-23-17)13-5-7-14(18)8-6-13/h5-8,11-12H,2-4,9-10H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQJOQYYLGMZDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1-piperidinyl)acetamide

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